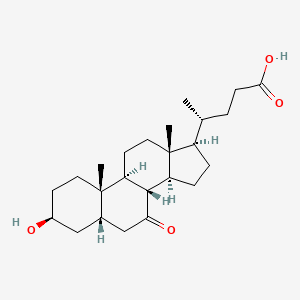

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Übersicht

Beschreibung

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is a monohydroxy-5beta-cholanic acid that is derived from (5beta)-cholan-24-oic acid. It is characterized by the substitution of beta-hydroxy and oxo groups at positions 3 and 7, respectively . This compound is a bile acid derivative and plays a significant role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid can be synthesized from ursodeoxycholic acid through oxidation using sodium hypochlorite. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted to its barium salt, followed by removal of barium and recrystallization from methanol and water to obtain high-purity this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route involving oxidation of ursodeoxycholic acid is likely scalable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to oxo groups.

Reduction: Reduction of oxo groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite in methanol at -15°C.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various reagents depending on the desired substituent.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 3alpha-hydroxy-7-oxo-5beta-cholanic acid .

Wissenschaftliche Forschungsanwendungen

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in liver diseases and cholesterol metabolism.

Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds

Wirkmechanismus

The mechanism of action of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce bile cholesterol secretion . The molecular targets include bile acid transporters and enzymes such as cholesterol 7alpha-hydroxylase.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3alpha-Hydroxy-7-oxo-5beta-cholanic acid

- 7-Ketolithocholic acid

- 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic acid

Uniqueness

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to similar compounds, it has a unique combination of hydroxyl and oxo groups that influence its reactivity and interactions with biological targets .

Biologische Aktivität

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid, also known as 7-ketolithocholic acid (7-KL), is a bile acid derivative with significant implications in human health and disease. This compound is primarily involved in bile acid metabolism and has been the subject of various studies due to its unique structural properties and biological activities.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl and oxo functional groups at positions 3 and 7, respectively. This distinct structure contributes to its hydrophobic nature, which may influence its biological interactions and potential toxicity. The compound is derived from primary bile acids through microbial action in the gut, specifically from chenodeoxycholic acid and cholic acid.

Biological Activity

1. Role in Bile Acid Metabolism

Research indicates that this compound plays a crucial role in the metabolism of bile acids. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. However, elevated levels of 7-KL have been associated with adverse health outcomes, including an increased risk of colon cancer due to its hydrophobic properties that may lead to toxicity in intestinal cells.

2. Potential Biomarker for Gut Health

The levels of this compound can serve as a biomarker for gut health. Since it is produced by gut microbiota, measuring its concentration in fecal or blood samples can provide insights into the composition and activity of gut bacteria, which is crucial for diagnosing conditions like inflammatory bowel disease (IBD).

3. Implications in Metabolic Disorders

Emerging studies suggest that this compound may influence lipid metabolism and cholesterol homeostasis. Its interactions with various biological molecules involved in these metabolic pathways could have therapeutic implications for metabolic disorders.

Research Findings

A summary of key research findings regarding the biological activity of this compound includes:

| Study | Findings |

|---|---|

| Study on Bile Acid Toxicity | High levels of 7-KL linked to increased colon cancer risk due to hydrophobicity. |

| Gut Health Biomarker Research | Levels of 7-KL can reflect gut microbiota composition, aiding in IBD diagnosis. |

| Lipid Metabolism Studies | Potential role in modulating lipid metabolism; further studies required to elucidate mechanisms. |

Case Studies

Several case studies have illustrated the biological effects of this compound:

- Colon Cancer Risk Assessment : A cohort study examined patients with elevated levels of 7-KL, finding a correlation between high concentrations and the incidence of colon cancer, suggesting a need for monitoring bile acid levels in at-risk populations.

- Inflammatory Bowel Disease Monitoring : In another study, patients with IBD showed altered levels of this compound compared to healthy controls, indicating its potential utility as a diagnostic marker.

Future Directions

Ongoing research aims to further elucidate the mechanisms through which this compound exerts its biological effects. Investigations are focusing on:

- Mechanistic Studies : Understanding how this compound interacts with cellular pathways related to lipid metabolism.

- Therapeutic Applications : Exploring potential therapeutic uses in metabolic disorders and liver diseases.

Eigenschaften

IUPAC Name |

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOCDBGWDZAYRQ-QCXZXCEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.